molecular formula C27H30O16 B600690 Rhodiosin CAS No. 86831-54-1

Rhodiosin

Cat. No. B600690
CAS RN: 86831-54-1
M. Wt: 610.52
InChI Key:
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Description

Rhodiosin is a natural product found in Rhodiola crenulata, Rhodiola sachalinensis, and Rhodiola rosea . It is a flavonol glycoside and its molecular formula is C27H30O16 . The molecular weight of Rhodiosin is 610.5 g/mol .


Synthesis Analysis

Rhodopsin, which is related to Rhodiosin, is synthesized as a 348-amino acid polypeptide at the endoplasmic reticulum (ER) organelle . The newly synthesized rhodopsin protein loops into a 7-transmembrane receptor conformation, and once correctly folded, rhodopsin exits the ER and traffics from the rod inner segment to the rod cell cilium/basal body, where it is densely packaged into membranous discs .


Molecular Structure Analysis

Rhodiosin has a complex molecular structure. It contains a herbacetin core, which is a type of flavonoid, and is attached to glucose and rhamnose sugar units . The structure of the rhodopsin domain at 2.6 Å resolution revealed a new topology of rhodopsins, with 8 transmembrane domains including the N-terminal extra transmembrane domain .


Chemical Reactions Analysis

Rhodiosin exhibits potent antioxidant activity . It has been found to inhibit cytochrome P450 2D6 non-competitively with the IC50 value of 0.761 μM . Rhodiosin also has neuroprotective activity and can regulate the HIF-1α signaling pathway to protect the central nervous system .


Physical And Chemical Properties Analysis

Rhodiosin is a colorless needle crystal . It is soluble in methanol, ethanol, DMSO, and other organic solvents . The density of Rhodiosin is predicted to be 1.82±0.1 g/cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biomedicine .

Summary of the Application

Optogenetics is an emerging bioengineering technology that has been rapidly developed in recent years by cross-integrating optics, genetic engineering, electrophysiology, software control, and other disciplines . Rhodopsin-based optogenetics has been rapidly progressed, especially in neurobiology .

Methods of Application or Experimental Procedures

Optogenetics integrates the fields of optics, genetic engineering, electrophysiology, and software control to regulate specific activity in cells with the help of various light-responsive proteins . Light-responsive proteins can perform specific functions in response to stimulation by specific light wavelengths .

Results or Outcomes

Optogenetics has higher temporal and spatial resolution and causes lower damage to cells. As such, they have been widely used in basic research such as neurobiology, cell biology, and molecular biology .

Rhodopsin-associated Retinal Dystrophy

Specific Scientific Field

This application falls under the field of Ophthalmology .

Summary of the Application

Rhodopsin is a light-sensitive G protein-coupled receptor that initiates the phototransduction cascade in rod photoreceptors. Mutations in the rhodopsin-encoding gene RHO are the leading cause of autosomal dominant retinitis pigmentosa (ADRP) .

Methods of Application or Experimental Procedures

Various treatment methods, including adaptation, whole-eye electrical stimulation, and small molecular compounds, have been developed. Additionally, innovative therapeutic treatment strategies, such as antisense oligonucleotide therapy, gene therapy, optogenetic therapy, and stem cell therapy, have achieved promising outcomes in preclinical disease models of rhodopsin mutations .

Results or Outcomes

Successful translation of these treatment strategies may effectively ameliorate, prevent or rescue vision loss related to rhodopsin mutations .

Ion Pump Type of Rhodopsin

Specific Scientific Field

This application falls under the field of Biophysics .

Summary of the Application

With the continuous discovery of the ion pump type of rhodopsin, the types of optogenetics tool proteins are becoming greatly enriched .

Methods of Application or Experimental Procedures

The ion pump type of rhodopsin is used in optogenetics, where it can be used to regulate specific activity in cells with the help of various light-responsive proteins .

Results or Outcomes

The discovery of the ion pump type of rhodopsin has made it possible for optogenetics to be applied in wider scientific research fields and more disciplines .

Rhodopsin Mutations

Specific Scientific Field

This application falls under the field of Genetics .

Summary of the Application

Mutations in the rhodopsin-encoding gene RHO are the leading cause of autosomal dominant retinitis pigmentosa (ADRP). To date, more than 200 mutations have been identified in RHO .

Methods of Application or Experimental Procedures

Various treatment methods, including adaptation, whole-eye electrical stimulation, and small molecular compounds, have been developed. Additionally, innovative therapeutic treatment strategies, such as antisense oligonucleotide therapy, gene therapy, optogenetic therapy, and stem cell therapy, have achieved promising outcomes in preclinical disease models of rhodopsin mutations .

Results or Outcomes

Successful translation of these treatment strategies may effectively ameliorate, prevent or rescue vision loss related to rhodopsin mutations .

Rhodopsin in Biomedicine

Specific Scientific Field

This application falls under the field of Biomedicine .

Summary of the Application

Rhodopsin-based optogenetics has been rapidly progressed, especially in neurobiology . The application of optogenetic technology in basic life science research has been rapidly progressed, especially in neurobiology, which has driven the development of the discipline .

Methods of Application or Experimental Procedures

Optogenetics is a technique that integrates the fields of optics, genetic engineering, electrophysiology, and software control to regulate specific activity in cells with the help of various light-responsive proteins . Light-responsive proteins are a class of proteins commonly found in nature that can perform specific functions in response to stimulation by specific light wavelengths .

Results or Outcomes

The emergence of new microbial rhodopsin mutants not only opens up the range of optogenetic applications in basic research but also provides a powerful weapon for using optogenetics technology to explore the pathogenic mechanisms, diagnosis, and treatment of various neurological diseases, such as neurodegenerative diseases .

Rhodopsin in Ocular Neurodegenerative Diseases

Specific Scientific Field

This application falls under the field of Ophthalmology .

Summary of the Application

Rhodopsin is a light-sensitive G protein-coupled receptor that initiates the phototransduction cascade in rod photoreceptors. Mutations in the rhodopsin-encoding gene RHO are the leading cause of autosomal dominant retinitis pigmentosa (ADRP) .

Methods of Application or Experimental Procedures

Various treatment methods, including adaptation, whole-eye electrical stimulation, and small molecular compounds, have been developed. Additionally, innovative therapeutic treatment strategies, such as antisense oligonucleotide therapy, gene therapy, optogenetic therapy, and stem cell therapy, have achieved promising outcomes in preclinical disease models of rhodopsin mutations .

Results or Outcomes

Successful translation of these treatment strategies may effectively ameliorate, prevent or rescue vision loss related to rhodopsin mutations .

Future Directions

Future research on Rhodiosin and related compounds could focus on determining the structure of both the inactive and photoactivated state of rhodopsin . This could provide the groundwork necessary for experiments on how rhodopsin achieves its signaling state and how it functions to activate transducin . Additionally, the development of a high-yielding expression system for protein engineering of rhodopsin could improve its ability to crystallize, which would aid in determining its structure .

properties

IUPAC Name

7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19-,21+,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBBQBYCUTXTJQ-ULMXTSOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318608
Record name Rhodiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodiosin

CAS RN

86831-54-1
Record name Rhodiosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86831-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodiosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086831541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODIOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG0D2RH6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
285
Citations
HJ Kwon, YB Ryu, HJ Jeong, JH Kim, SJ Park… - Journal of the Korean …, 2009 - Springer
The EtOAc fraction of Rhodiola rosea ethanolic extracts showed a strong antioxidant activity. Through activity-guided fractionation and purification, we isolated two flavonol glycosides, …
Number of citations: 18 link.springer.com
Z Péter Zomborszki, N Kúsz, D Csupor… - Pharmaceutical …, 2019 - Taylor & Francis
… were detected in the range (rhodiosin plus herbacetin) of 760… Rhodiosin and herbacetin can be detected simultaneously to … Rhodiosin and herbacetin may serve as additional marker to …
Number of citations: 24 www.tandfonline.com
DM Zhang, SM Chen, K Wang - LATIN AMERICAN JOURNAL OF …, 2016 - latamjpharm.org
… treated with rhodiosin showed a … rhodiosin up-regulated the Bax/Bcl-2 ratio and cleaved caspase-3, cleaved caspase-9 expression in a dose-dependent manner. In summary, rhodiosin …
Number of citations: 0 www.latamjpharm.org
S Zhu, C Ma, Q Fu, L Hu, Z Lou, H Wang, G Tao - Chromatographia, 2013 - Springer
… to extract selectively rhodiosin and rhodionin from … rhodiosin and rhodionin were 98.5 and 98 %, respectively. The intra- and inter-day precision (RSD) was 1.59 and 2.98 % for rhodiosin …
Number of citations: 24 link.springer.com
W Xu, T Zhang, Z Wang, T Liu, Y Liu… - Die Pharmazie-An …, 2013 - ingentaconnect.com
… of rhodionin, rhodiosin and quinidine. The IC50 values for rhodiosin and rhodionin were … Accordingly rhodiosin and rhodionin are two strong inhibitors of CYP2D6, which potentially …
Number of citations: 15 www.ingentaconnect.com
K Döring, J Langeder, S Duwe, A Tahir, U Grienke… - Phytomedicine, 2022 - Elsevier
… Methods: The combined anti-influenza virus effect of rhodiosin and tricin and the impact of … Results: Our results i) did not reveal synergistic anti-influenza A virus effects of rhodiosin and …
Number of citations: 10 www.sciencedirect.com
S Wang, M Huayu, S Su, X Nan… - Acta Poloniae …, 2022 - search.ebscohost.com
… We finally identified salidroside, p-coumaric acid, rhodiosin, ethyl gallate, and eriodictyol as mixed competitive inhibitors of arginase. However, those five phenolic compounds are also …
Number of citations: 1 search.ebscohost.com
J ZHANG - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To establish a determination method for the contents of ternatumoside II, rhodiosin, rhodionin, herbacetin, kaempferol, and rhodiolin in Rhodiolae Crenulatae Radix et …
Number of citations: 0 pesquisa.bvsalud.org
F Alperth, I Turek, S Weiss, D Vogt, F Bucar - Scientia Pharmaceutica, 2019 - mdpi.com
Rhodiola rosea has been used in folk medicine as ethanolic macerates for a long time. This study aims to provide a quantitative and qualitative analysis and comparison of different …
Number of citations: 24 www.mdpi.com
K Kobayashi, K Yamada, T Murata, T Hasegawa… - Planta …, 2008 - thieme-connect.com
… After fractionation and separation processes, rhodionin and rhodiosin were isolated as active ingredients. Their IC 50 values were 0.093 mM and 0.133 mM in vitro, respectively. Both …
Number of citations: 24 www.thieme-connect.com

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